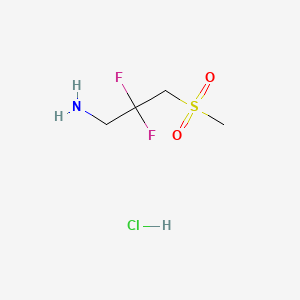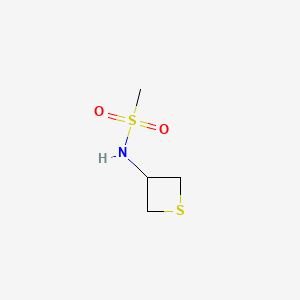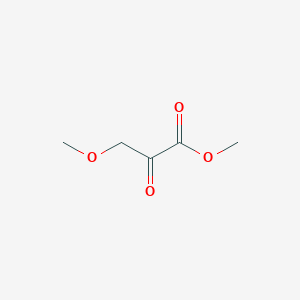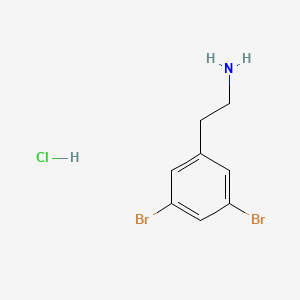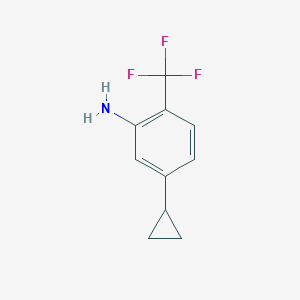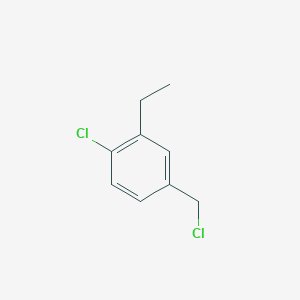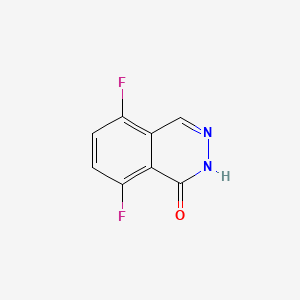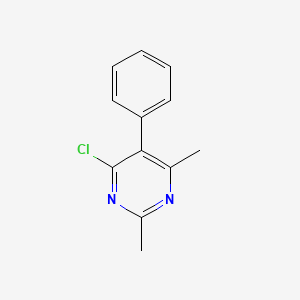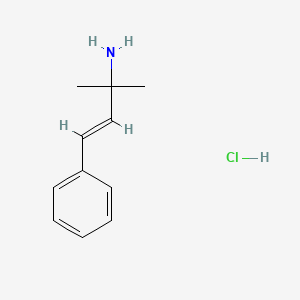
(E)-2-methyl-4-phenylbut-3-en-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-methyl-4-phenylbut-3-en-2-amine;hydrochloride is a chemical compound with a unique structure that includes a phenyl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-4-phenylbut-3-en-2-amine;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a suitable precursor to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
(E)-2-methyl-4-phenylbut-3-en-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.
科学的研究の応用
(E)-2-methyl-4-phenylbut-3-en-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-2-methyl-4-phenylbut-3-en-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
(E)-2-methyl-4-phenylbut-3-en-2-amine: The base form without the hydrochloride salt.
Phenylbutylamines: Compounds with similar structures but different substituents.
Uniqueness
(E)-2-methyl-4-phenylbut-3-en-2-amine;hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
(E)-2-methyl-4-phenylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2,12)9-8-10-6-4-3-5-7-10;/h3-9H,12H2,1-2H3;1H/b9-8+; |
InChIキー |
NKNCOSOAJOMAAA-HRNDJLQDSA-N |
異性体SMILES |
CC(C)(/C=C/C1=CC=CC=C1)N.Cl |
正規SMILES |
CC(C)(C=CC1=CC=CC=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


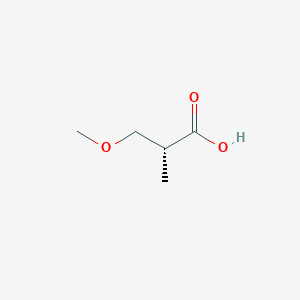
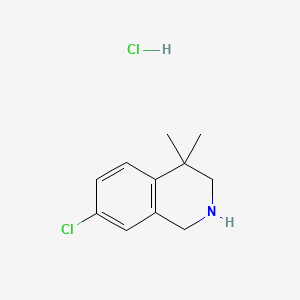
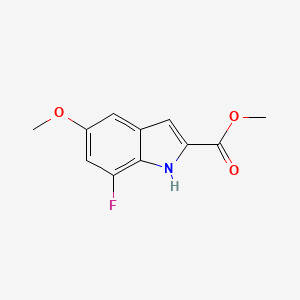
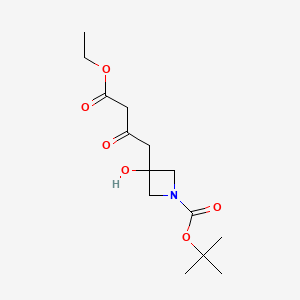
![4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol](/img/structure/B13455512.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B13455537.png)
